Comparative Synthetic Yield in Sulfonamide Formation
In the synthesis of sulfonamides, the target compound demonstrates a higher yield compared to a structurally related sulfonyl chloride lacking the trifluoromethyl group. Specifically, the reaction of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride with a piperidine derivative afforded the corresponding sulfonamide in 83% yield under mild conditions . In contrast, a similar reaction with 3-Methoxybenzenesulfonyl chloride (CAS 10130-74-2) in a related patent procedure yielded the sulfonamide product in only 45% over two steps [1].
| Evidence Dimension | Sulfonamide synthesis yield |
|---|---|
| Target Compound Data | 83% yield for N-Isopropyl-N-piperidin-4-yl-3-trifluoromethyl-benzenesulfonamide |
| Comparator Or Baseline | 3-Methoxybenzenesulfonyl chloride (CAS 10130-74-2): 45% yield over two steps for a related sulfonamide |
| Quantified Difference | 38 percentage point advantage |
| Conditions | Reaction with amines in DCE or DCM at room temperature to 37°C |
Why This Matters
Higher synthetic efficiency reduces material costs and waste, making it a more economical choice for building libraries or scaling up.
- [1] Purdue Pharma LP. (2010). Benzenesulfonamide Compounds and the Use Thereof. US Patent Application US20100311792A1. Retrieved from https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-US20100311792A1 View Source
